molecular formula C11H11N3O4 B2874074 methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate CAS No. 1423027-80-8

methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate

Cat. No.: B2874074
CAS No.: 1423027-80-8
M. Wt: 249.226
InChI Key: WYTJXQIZXYUPDB-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group and a methyl group attached to the indazole ring, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate typically involves the nitration of a methyl-substituted indazole followed by esterification. One common method includes:

    Nitration: The starting material, 3-methylindazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Esterification: The nitrated product is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide, or it can undergo transesterification with different alcohols in the presence of an acid or base catalyst.

    Oxidation: The methyl group on the indazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Aqueous sodium hydroxide for hydrolysis, acid or base catalysts for transesterification.

    Oxidation: Potassium permanganate for oxidation of the methyl group.

Major Products Formed

    Reduction: 2-(3-methyl-5-amino-1H-indazol-1-yl)acetate.

    Substitution: 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetic acid or different esters.

    Oxidation: 2-(3-carboxy-5-nitro-1H-indazol-1-yl)acetate.

Scientific Research Applications

Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential antimicrobial, anti-inflammatory, and anticancer activities.

    Medicine: Indazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.

    Industry: It can be used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the indazole ring.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitroimidazole: Similar in structure but with an imidazole ring instead of an indazole ring.

    3-Methyl-5-nitroindazole: Lacks the ester group, making it less versatile in chemical modifications.

    Methyl 2-(5-nitro-1H-indazol-1-yl)acetate: Similar but without the methyl group on the indazole ring.

Uniqueness

Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is unique due to the presence of both a nitro group and a methyl group on the indazole ring, as well as an ester functional group. This combination of functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-(3-methyl-5-nitroindazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-7-9-5-8(14(16)17)3-4-10(9)13(12-7)6-11(15)18-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTJXQIZXYUPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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